5-Amino-2-nitrobenzenesulfonic acid

Descripción general

Descripción

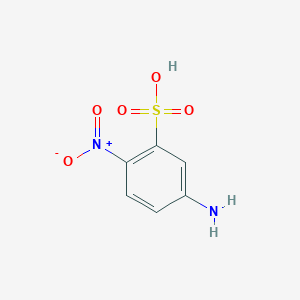

5-Amino-2-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H6N2O5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the ortho position and a nitro group at the para position. This compound is known for its applications in various chemical processes and industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Amino-2-nitrobenzenesulfonic acid can be synthesized through several methods. One common method involves the nitration of 2-aminobenzenesulfonic acid. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction is carried out in reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

Major Products Formed

Reduction: The major product is 2,5-diaminobenzenesulfonic acid.

Substitution: The products vary depending on the coupling agents used, often resulting in azo dyes with different chromophoric properties.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Amino-2-nitrobenzenesulfonic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its amino and nitro groups allow for diverse functionalization, making it valuable in drug development.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the sulfonic acid group have led to compounds effective against resistant bacterial strains . These derivatives are synthesized through diazotization reactions, which incorporate the compound into broader pharmaceutical formulations.

Dye Manufacturing

The compound is widely used in the textile industry for the production of azo dyes. Its ability to form azo linkages through diazo coupling reactions makes it an essential component in dye chemistry.

Data Table: Dye Production Using this compound

| Dye Type | Application Area | Synthesis Method |

|---|---|---|

| Azo Dyes | Textiles | Diazotization followed by coupling |

| Reactive Dyes | Cotton Fabrics | Coupling with aromatic compounds |

| Acid Dyes | Wool and Silk | Direct application of the compound |

These dyes are characterized by their vivid colors and excellent fastness properties, making them suitable for various textile applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in colorimetric assays. It can be used to detect various analytes based on its ability to react and form colored complexes.

Case Study: Colorimetric Detection of Heavy Metals

A study demonstrated the use of this compound in detecting lead ions in aqueous solutions. The reaction between lead ions and the compound resulted in a measurable color change, allowing for quantification via spectrophotometry . This method provides a simple and effective means for monitoring environmental pollutants.

Research on Metal Complexes

The compound has been studied for its ability to form metal complexes, which have potential applications in catalysis and material science.

Data Table: Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Copper(II) | High | Catalysis in organic reactions |

| Iron(III) | Moderate | Synthesis of magnetic materials |

| Nickel(II) | High | Electrochemical sensors |

These complexes demonstrate significant catalytic activity and are being explored for use in green chemistry applications .

Mecanismo De Acción

The mechanism of action of 5-Amino-2-nitrobenzenesulfonic acid depends on its application. In dye synthesis, the compound undergoes diazotization and coupling reactions to form azo dyes. The amino and nitro groups play crucial roles in these reactions, facilitating the formation of stable azo bonds. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-nitrobenzenesulfonic acid: Similar structure but different substitution pattern.

4-Nitro-2-sulfoaniline: Another isomer with the nitro and sulfonic acid groups in different positions.

2-Chloro-5-nitrobenzenesulfonic acid: Contains a chloro group instead of an amino group

Uniqueness

5-Amino-2-nitrobenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain dyes and pigments that require precise structural features .

Actividad Biológica

5-Amino-2-nitrobenzenesulfonic acid (CAS No. 117143) is an organic compound with the molecular formula and a molecular weight of 218.19 g/mol. This compound is notable for its potential biological activities and applications in various fields, including biochemistry, pharmaceuticals, and environmental science.

Structure and Functional Groups

The structure of this compound features:

- An amino group (-NH₂)

- A nitro group (-NO₂)

- A sulfonic acid group (-SO₃H)

These functional groups contribute to the compound's reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 218.19 g/mol |

| Boiling Point | Not specified |

| Solubility | High |

| Log P (octanol-water) | -0.41 |

This compound interacts with various biological systems through redox reactions, affecting enzyme activities and cellular signaling pathways. The nitro group can be reduced to form reactive intermediates, which may participate in further biochemical transformations.

Enzyme Interactions

This compound has been studied for its role as a substrate in enzyme assays. For instance, it can be utilized in the measurement of glycated proteins, which are important indicators in diabetes management. The compound enhances the reliability of assays by mitigating the influence of hemoglobin on measurement systems .

Case Studies and Research Findings

- Enzymatic Assays : In a study involving the measurement of glycated proteins, this compound was used to improve assay accuracy by eliminating hemoglobin interference .

- Antioxidant Properties : Research indicated that compounds with similar structures exhibit antioxidant activity, suggesting that this compound may also possess such properties, potentially useful in therapeutic contexts .

- Environmental Impact : Investigations into the environmental behavior of nitro compounds have shown that derivatives can undergo microbial reduction, indicating a potential for bioremediation applications .

Toxicity and Safety

While specific toxicity data for this compound is limited, compounds with similar structures often exhibit low toxicity levels. Safety data sheets recommend handling with care due to its chemical nature .

Pharmaceutical Development

The compound's ability to act as a substrate for various biochemical processes makes it a candidate for drug development and diagnostics.

Industrial Uses

In industrial chemistry, it serves as an intermediate in dye synthesis and other organic compounds, leveraging its reactive functional groups for diverse applications.

Propiedades

IUPAC Name |

5-amino-2-nitrobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13/h1-3H,7H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCKQDZVUQEQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276194 | |

| Record name | 5-amino-2-nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-91-7 | |

| Record name | NSC158010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-2-nitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.